molecular formula C9H9N B2545889 5-Ethynyl-2,3-dimethylpyridine CAS No. 1857155-64-6

5-Ethynyl-2,3-dimethylpyridine

Cat. No. B2545889
CAS RN: 1857155-64-6
M. Wt: 131.178
InChI Key: QCXCLRBQCSFKMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-Ethynyl-2,3-dimethylpyridine is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C_5H_5N. Pyridine derivatives are important in various chemical reactions and have applications in different fields such as pharmaceuticals, agrochemicals, and materials science. The ethynyl group attached to the pyridine ring in the 5-position and the dimethyl groups at the 2 and 3 positions indicate modifications that could affect the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through various methods. While the provided papers do not directly discuss the synthesis of 5-Ethynyl-2,3-dimethylpyridine, they do provide insights into the synthesis of related compounds. For instance, the synthesis of ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate involves NMR, UV-Vis, FT-IR, and Mass spectroscopy, indicating a multi-step process with careful characterization at each step . Similarly, the reaction of tetracyanoethylene with aldehydes under specific conditions yields halo-substituted pyridine derivatives, suggesting that halogenation and substitution reactions are viable for modifying the pyridine core .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized by the presence of nitrogen in the ring, which influences the electronic properties of the molecule. X-ray analysis is a common technique for determining the crystal and molecular structures of such compounds . The presence of substituents like the ethynyl and methyl groups would likely influence the electron density distribution and molecular geometry of 5-Ethynyl-2,3-dimethylpyridine.

Chemical Reactions Analysis

Pyridine derivatives undergo various chemical reactions, including condensation, substitution, and addition reactions. The papers describe the formation of dimers through hydrogen bonding in the solid state, which is a common phenomenon in pyridine derivatives due to the presence of nitrogen, which can act as a hydrogen bond acceptor . The reactivity of the ethynyl group in 5-Ethynyl-2,3-dimethylpyridine would also be an important aspect to consider, as it could participate in additional reactions such as coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as boiling point, melting point, solubility, and stability. Theoretical calculations, such as DFT, can predict thermodynamic parameters and provide insights into the stability and reactivity of these compounds . Spectroscopic techniques like NMR and IR are used to characterize the compounds and confirm the presence of specific functional groups .

Scientific Research Applications

Reaction Pathways and Hydroboration

Two Contrasting Ethynyl Hydroboration Pathways in the Formation of a Novel Tris-Hydroboration Product : The reaction of 2,5-diethynylpyridine with dimesitylborane led to an unexpected tris-hydroboration product, showcasing the intricate reaction pathways ethynyl compounds can undergo. This result was structurally characterized by X-ray diffraction, highlighting the potential for creating complex organic molecules with ethynyl groups for various applications (Entwistle et al., 2004).

Molecular Electronics and Conformational Control

A Programmable Molecular Diode Driven by Charge-Induced Conformational Changes : The study of 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine molecule demonstrated charge-induced conformational switching and rectifying behavior, suggesting applications in molecular electronics where ethynyl groups facilitate controlled electronic functions (Derosa et al., 2003).

Antioxidant Properties and Molecular Docking

Synthesis, Biological Evaluation and Molecular Docking Studies of Novel Di-hydropyridine Analogs as Potent Antioxidants : This research synthesized and evaluated dihydropyridine analogs, demonstrating high antioxidant and metal chelating activities. The study implies that ethynyl derivatives can have significant biological applications, particularly in treating oxidative stress-associated diseases (Sudhana & Pradeepkiran, 2019).

Supramolecular Assemblies and Luminescence

Rational Assembly and Luminescence Properties of Organometallic Networks Using Silver(I) 4-Pyridylethynide and 5-Pyrimidylethynide Complexes : The synthesis of novel silver–ethynide complexes using ethynylpyridine and ethynylpyrimidine as ligands led to the formation of 2D and 3D organometallic networks. These complexes showcased unique luminescence properties, indicating potential applications in materials science and photonics (Zhang et al., 2010).

Safety and Hazards

5-Ethynyl-2,3-dimethylpyridine is classified as a hazardous substance. It is highly flammable and harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation. Safety measures include avoiding breathing in mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-ethynyl-2,3-dimethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-4-9-5-7(2)8(3)10-6-9/h1,5-6H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXCLRBQCSFKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethynyl-2,3-dimethylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.